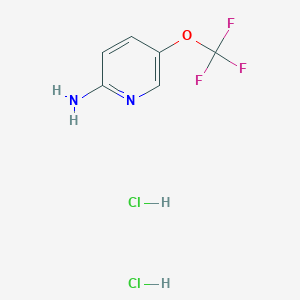

5-(Trifluoromethoxy)pyridin-2-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

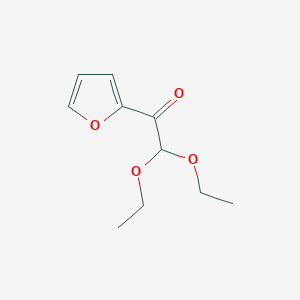

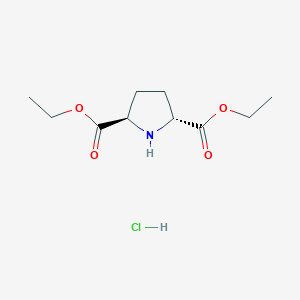

5-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is a chemical compound with the CAS Number 1707602-50-3 . It has a molecular formula of C6H7Cl2F3N2O and a molecular weight of 251.03 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5F3N2O/c7-6(8,9)12-4-1-2-5(10)11-3-4/h1-3H,(H2,10,11). This code provides a specific representation of the molecule’s structure .Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

Research on compounds structurally related to 5-(Trifluoromethoxy)pyridin-2-amine dihydrochloride includes the synthesis and catalytic applications of complex molecules. For example, a ruthenium(II) complex featuring a mixed chloride/trifluoromethanesulfonate ligand species exhibited reduced catalytic activity, a phenomenon understood through crystallographic data indicating the presence of a mixed ligand species (Santiso‐Quiñones & Rodríguez‐Lugo, 2013). This insight into ligand behavior could inform the development of catalysts involving 5-(Trifluoromethoxy)pyridin-2-amine dihydrochloride.

Novel Synthesis Techniques

Sulfonamides have been highlighted as novel terminators of cationic cyclizations, demonstrating the utility of trifluoromethanesulfonic (triflic) acid as an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to yield complex polycyclic systems (Haskins & Knight, 2002). This methodology could potentially be applied to derivatives of 5-(Trifluoromethoxy)pyridin-2-amine for the synthesis of novel organic compounds.

Radiolabeling for PET Imaging

The synthesis of a triflate salt precursor for the production of 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate, a prosthetic group used in radiolabeling peptides for positron emission tomography (PET) imaging, showcases the application of fluorine chemistry in medical diagnostics (Davis & Fettinger, 2018). This research indicates the potential for using 5-(Trifluoromethoxy)pyridin-2-amine derivatives in the development of radiolabeled compounds for imaging applications.

Material Science and Molecular Structure

The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate revealed a water-bridged hydrogen-bonding network, offering insights into the structural properties of trifluoromethylated pyridine derivatives (Ye & Tanski, 2020). Such detailed structural information is crucial for understanding the interaction mechanisms of similar compounds, including 5-(Trifluoromethoxy)pyridin-2-amine dihydrochloride, in various scientific applications.

Anticancer Research

A study on the synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents illustrates the medicinal chemistry applications of trifluoromethylated pyridines (Chavva et al., 2013). These findings suggest avenues for research into the bioactivity of 5-(Trifluoromethoxy)pyridin-2-amine derivatives against cancer cells.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using the compound only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

5-(trifluoromethoxy)pyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-4-1-2-5(10)11-3-4;;/h1-3H,(H2,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVLRHDOFQXTQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethoxy)pyridin-2-amine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide](/img/structure/B2824605.png)

![5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2824614.png)

![3-[1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,1-diphenylurea](/img/structure/B2824615.png)

![3-ethyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2824617.png)

![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2824619.png)